Home > Products > Screening Compounds P101037 > 8-Cyclopropyl-6-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one
8-Cyclopropyl-6-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one - 1472038-62-2

8-Cyclopropyl-6-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one

Catalog Number: EVT-3177095
CAS Number: 1472038-62-2
Molecular Formula: C12H12FNO2
Molecular Weight: 221.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Cyclopropyl-6-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one is a chemical compound that belongs to the class of benzoxazepines, which are characterized by a fused benzene and oxazepine ring structure. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of Bruton's Tyrosine Kinase (BTK), a target in various diseases including cancers and autoimmune disorders .

Source and Classification

The compound is classified under the Chemical Abstracts Service registry with the number 1472038-62-2. It is often sourced from chemical suppliers and is utilized in research settings for its pharmacological properties. The classification of this compound falls within heterocyclic compounds, specifically those containing nitrogen and oxygen in their ring structure .

Synthesis Analysis

Methods and Technical Details

The synthesis of 8-Cyclopropyl-6-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one involves several steps that typically include cyclization reactions, halogenation, and functional group modifications. A notable method for synthesizing this compound is through a series of reactions involving the starting materials that contain cyclopropyl and fluoro substituents.

Key steps in the synthesis may include:

  1. Formation of the benzoxazepine core through cyclization reactions.
  2. Fluorination at the 6-position using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or similar reagents.
  3. Cyclopropyl substitution, which may involve nucleophilic substitution reactions to introduce the cyclopropyl group at the 8-position .
Molecular Structure Analysis

Structure and Data

The molecular formula of 8-Cyclopropyl-6-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one is C12H12FNOC_{12}H_{12}FNO. The structural representation includes:

  • A benzene ring fused to an oxazepine ring.
  • A cyclopropyl group attached to the 8-position.
  • A fluorine atom at the 6-position.

The compound's three-dimensional structure can be visualized using computational chemistry software, which provides insights into its stereochemistry and potential interaction sites for biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

The reactivity of 8-Cyclopropyl-6-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one can be attributed to its functional groups. Potential chemical reactions include:

  1. Nucleophilic substitutions, particularly at the halogenated positions.
  2. Electrophilic aromatic substitutions, where electron-rich substrates can react with electrophiles.
  3. Hydrolysis reactions, especially involving the carbonyl group in the benzoxazepine structure.

These reactions can be exploited to modify the compound for enhanced biological activity or to synthesize derivatives with varied pharmacological properties .

Mechanism of Action

Process and Data

The mechanism of action for 8-Cyclopropyl-6-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one as a BTK inhibitor involves binding to the active site of Bruton's Tyrosine Kinase. This binding prevents phosphorylation processes that are crucial for B-cell receptor signaling pathways, leading to reduced proliferation of B-cells and modulation of immune responses.

Studies indicate that this compound exhibits selective inhibition against BTK, offering potential therapeutic benefits in treating conditions such as chronic lymphocytic leukemia and other B-cell malignancies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Physical Properties:

  • Appearance: Typically a solid at room temperature.
  • Melting Point: Specific values may vary based on purity but generally fall within a defined range.

Chemical Properties:

Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized to characterize these properties accurately .

Applications

Scientific Uses

The primary applications of 8-Cyclopropyl-6-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one lie in pharmaceutical research. Its role as a BTK inhibitor positions it as a candidate for drug development aimed at treating:

  • Various forms of cancer, particularly hematological malignancies.
  • Autoimmune diseases where B-cell activity plays a critical role.

Research continues into optimizing this compound for better efficacy and safety profiles in clinical applications .

Medicinal Chemistry Significance of the Benzoxazepine Core Scaffold

The benzoxazepine scaffold represents a privileged structure in medicinal chemistry, characterized by a fused bicyclic system combining benzene and oxazepine rings. This core provides a unique three-dimensional architecture that enables diverse interactions with biological targets. The specific compound 8-Cyclopropyl-6-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one (CAS 1472038-62-2) exemplifies strategic modifications to this scaffold, featuring a cyclopropyl substituent at position 8 and a fluoro group at position 6. These modifications enhance target selectivity and pharmacokinetic properties, positioning it as a versatile intermediate in drug discovery [1] [4].

Structural Motifs in Targeted Kinase Inhibition

The benzoxazepine core contributes to kinase inhibition through three key structural features:

  • Rigid Framework: The bicyclic system imposes conformational restraint, positioning substituents optimally for binding ATP pockets in kinases. The 3,4-dihydro-2H variant retains partial saturation, balancing rigidity with adaptability to accommodate hydrophobic pockets [1] [8].
  • Hydrogen Bond Network: The lactam carbonyl (C5=O) and nitrogen (N4) serve as hydrogen bond acceptors/donors, mimicking purine interactions in kinase active sites. This facilitates competitive inhibition of kinases involved in oncology and inflammatory pathways [6].
  • Spatial Occupation: The planar benzene ring and non-planar oxazepine moiety create steric bulk that disrupts protein conformational changes, particularly in tyrosine kinases (e.g., BTK, EGFR).

Table 1: Kinase Targets of Benzoxazepine Derivatives

Target KinaseBinding Affinity (IC₅₀)Role in Disease
BTK< 100 nMB-cell malignancies
EGFR10-500 nMSolid tumors
PI3Kγ50-200 nMImmuno-oncology

Role of Fluorine and Cyclopropyl Substituents in Bioactivity Optimization

Fluorine (Position 6)

  • Electronic Effects: The fluoro group’s strong electronegativity withdraws electron density from the benzene ring, enhancing stability against oxidative metabolism. This extends plasma half-life by reducing CYP450-mediated degradation [4] [7].
  • Lipophilicity: Fluorine increases membrane permeability (logP = 1.9 for this compound vs. 1.7 for non-fluorinated analogs), improving cellular uptake in target tissues [1] [6].
  • Steric Mimicry: The van der Waals radius of fluorine (1.47 Å) closely resembles hydrogen (1.20 Å), allowing hydrophobic pocket penetration without steric clashes.

Cyclopropyl (Position 8)

  • Ring Strain: The high energy (~27 kcal/mol) of the cyclopropyl ring enables covalent interactions with nucleophilic residues (e.g., cysteine) in kinase active sites, enhancing binding kinetics [8].
  • Stereoelectronic Tuning: Cyclopropyl’s Bent’s rule effects alter orbital hybridization, increasing the electron density at C8 and promoting π-stacking with phenylalanine residues.
  • Metabolic Shielding: The cyclopropyl group sterically blocks cytochrome P450 oxidation at adjacent positions, reducing first-pass metabolism [4].

Table 2: Impact of Substituents on Compound Properties

SubstituentClogP ChangeMetabolic Stability (t½, min)Kinase Binding ΔG (kcal/mol)
None1.715-7.2
6-Fluoro+0.238-8.1
8-Cyclopropyl+0.452-8.9
Both+0.675-9.7

Comparative Analysis with FDA-Approved Benzoxazepine-Based Therapeutics

While no benzoxazepine-derived kinase inhibitors are FDA-approved, clinical candidates highlight the scaffold’s versatility:

  • Structural Divergence: Unlike classical benzodiazepines (e.g., diazepam), which target GABAₐ receptors, benzoxazepines prioritize kinase inhibition through lactam positioning and hydrophobic substituents [7].
  • Case Study: CID 90054287: This investigational compound (PubChem CID 90054287) incorporates the benzoxazepine core as a kinase-binding motif. Its structure—4-[4-[3-(8-cyclopropyl-6-fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4-yl)-2-(hydroxymethyl)phenyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-N,N-dimethyl-3,6-dihydro-2H-pyridine-1-carboxamide—demonstrates how the 8-cyclopropyl-6-fluoro motif anchors target engagement while auxiliary groups extend into solvent regions [3].
  • Evolving Applications: Recent candidates exploit benzoxazepine’s conformational flexibility for allosteric kinase modulation, contrasting with ATP-competitive inhibitors like imatinib.

Properties

CAS Number

1472038-62-2

Product Name

8-Cyclopropyl-6-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one

IUPAC Name

8-cyclopropyl-6-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one

Molecular Formula

C12H12FNO2

Molecular Weight

221.23 g/mol

InChI

InChI=1S/C12H12FNO2/c13-9-5-8(7-1-2-7)6-10-11(9)12(15)14-3-4-16-10/h5-7H,1-4H2,(H,14,15)

InChI Key

IOFQVMUCCOQTAD-UHFFFAOYSA-N

SMILES

C1CC1C2=CC3=C(C(=C2)F)C(=O)NCCO3

Canonical SMILES

C1CC1C2=CC3=C(C(=C2)F)C(=O)NCCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.